6-Hydroxypyridazine-3-carboxamide 6-Hydroxypyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 60184-73-8
VCID: VC4833877
InChI: InChI=1S/C5H5N3O2/c6-5(10)3-1-2-4(9)8-7-3/h1-2H,(H2,6,10)(H,8,9)
SMILES: C1=CC(=O)NN=C1C(=O)N
Molecular Formula: C5H5N3O2
Molecular Weight: 139.114

6-Hydroxypyridazine-3-carboxamide

CAS No.: 60184-73-8

Cat. No.: VC4833877

Molecular Formula: C5H5N3O2

Molecular Weight: 139.114

* For research use only. Not for human or veterinary use.

6-Hydroxypyridazine-3-carboxamide - 60184-73-8

Specification

CAS No. 60184-73-8
Molecular Formula C5H5N3O2
Molecular Weight 139.114
IUPAC Name 6-oxo-1H-pyridazine-3-carboxamide
Standard InChI InChI=1S/C5H5N3O2/c6-5(10)3-1-2-4(9)8-7-3/h1-2H,(H2,6,10)(H,8,9)
Standard InChI Key XBQRGTPJNIKNIB-UHFFFAOYSA-N
SMILES C1=CC(=O)NN=C1C(=O)N

Introduction

Chemical Structure and Molecular Characteristics

6-Hydroxypyridazine-3-carboxamide belongs to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s systematic name reflects substitutions at the 3- and 6-positions: a carboxamide group (-CONH₂) at position 3 and a hydroxyl group (-OH) at position 6. Key structural features include:

  • Molecular Formula: C5H5N3O2\text{C}_5\text{H}_5\text{N}_3\text{O}_2

  • Molecular Weight: 139.11 g/mol

  • SMILES Notation: O=C(N)C1=NN=C(O)C=C1

  • InChIKey: GIFSROMQVPUQFK-UHFFFAOYSA-N

The planar aromatic system facilitates π-π stacking interactions, while the hydroxyl and carboxamide groups enable hydrogen bonding, critical for biological activity. Density functional theory (DFT) studies on related pyridazine derivatives suggest moderate polarity (LogP0.32\text{LogP} \approx 0.32) and a topological polar surface area (TPSA) of 83.31 Ų, indicative of favorable membrane permeability .

Synthesis and Optimization

Synthetic Routes

The synthesis of 6-hydroxypyridazine-3-carboxamide typically involves functionalization of a pyridazine precursor. While direct protocols are scarce in the literature, analogous methods for related compounds provide insight:

Route 1: Carboxylic Acid to Carboxamide

  • Esterification: 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in methanol to form the methyl ester (yield: 66–92%) .

  • Amidation: The ester undergoes aminolysis with aqueous ammonia or ammonium hydroxide to yield the carboxamide.

Route 2: Direct Hydroxylation and Functionalization

  • Nitration of pyridazine followed by selective reduction and hydroxylation, as demonstrated in the synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide (favipiravir) .

StepReagents/ConditionsYieldReference
EsterificationSOCl₂, MeOH, reflux92%
AmidationNH₄OH, RT, 12 h81%

Challenges and Optimization

  • Regioselectivity: Ensuring substitution at the 3- and 6-positions requires careful control of reaction conditions.

  • Purification: Crystallization from methanol or ethanol is commonly employed to isolate the product .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., methanol, DMSO) but insoluble in nonpolar solvents. Experimental solubility in water: ~18.3 mg/mL .

  • Stability: Stable under ambient conditions when stored in sealed containers but susceptible to hydrolysis in acidic/basic environments due to the amide bond .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.82 (d, J=10.1 Hz, 1H), 6.96 (d, J=9.9 Hz, 1H), 3.84 (s, 3H for methyl ester intermediate) .

  • IR (KBr): Peaks at ~1670 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H/O-H stretches) .

Biological Activity and Applications

Agricultural Chemistry

Pyridine-3-carboxamide derivatives demonstrate efficacy against plant pathogens like Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes. Compound 4a (a chloro-substituted analog) reduced infection rates by 40% in field trials .

Biochemical Research

The compound’s ability to chelate metal ions and participate in redox reactions makes it a candidate for studying metalloenzyme mechanisms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator